2-(2-Oxoindolin-4-yl)acetic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-oxo-1,3-dihydroindol-4-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c12-9-5-7-6(4-10(13)14)2-1-3-8(7)11-9/h1-3H,4-5H2,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLRIVXOWYWNENI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC=C2NC1=O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20559469 | |
| Record name | (2-Oxo-2,3-dihydro-1H-indol-4-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20559469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122570-32-5 | |
| Record name | (2-Oxo-2,3-dihydro-1H-indol-4-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20559469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 2 Oxoindolin 4 Yl Acetic Acid and Its Analogues
Synthetic Approaches to the 2-Oxoindolin Core
The formation of the 2-oxoindoline (or oxindole) ring is a critical step in the synthesis of the target compound and its derivatives. Key methods involve the cyclization of suitably substituted benzene (B151609) precursors.
Reductive Cyclization Strategies
Reductive cyclization is a classic and effective method for the synthesis of the oxindole (B195798) scaffold. This strategy typically begins with an ortho-substituted nitroarene, where the nitro group is reduced to an amine, which then undergoes an intramolecular cyclization.
A highly relevant precursor for the synthesis of 2-(2-Oxoindolin-4-yl)acetic acid is 4-bromo-2-nitrophenylacetic acid. A patented method describes its synthesis starting from 4-bromo-2-nitrochlorotoluene, which reacts with sodium metal and then carbon dioxide. google.com The subsequent reductive cyclization of this nitro-acid intermediate is a direct route to the final product. The reduction of the nitro group to an amino group can be achieved using various reagents, which then spontaneously cyclizes via intramolecular amidation to form the lactam ring of the oxindole. Common reducing agents for this type of transformation include catalytic hydrogenation (e.g., H₂ over Pd/C), or metals in acidic media (e.g., Fe/HCl, SnCl₂/HCl, or Zn/AcOH). organic-chemistry.org The triphenylphosphine-mediated reductive deoxygenation of nitro groups is another established method for achieving cyclization to form heterocyclic systems like carbazoles, a principle applicable to oxindole synthesis. scite.ai
Table 1: Examples of Reductive Cyclization Precursors and Conditions
| Precursor | Reducing Agent/Conditions | Product Type | Reference |
|---|---|---|---|
| 4-Bromo-2-nitrophenylacetic acid | Fe/HCl or H₂/Pd-C | 4-Bromo-2-oxoindolin-4-yl)acetic acid | google.com |
| o-Nitrophenyl propargyl alcohols | Fe/HCl, Zn/AcOH, or SnCl₂/HCl | Substituted Quinolines | organic-chemistry.orgnih.gov |
| 2-Nitrobiphenyls | Triphenylphosphine | Carbazoles | scite.ai |
| o-Nitroanilines | Electrochemical Reduction | Benzimidazoles | rsc.org |
Palladium-Catalyzed Cyclization and Functionalization
Palladium catalysis offers powerful and versatile methods for constructing the oxindole ring, often with high efficiency and functional group tolerance. Two prominent strategies are the intramolecular Heck reaction and direct C-H functionalization.
The intramolecular Mizoroki-Heck reaction is a potent tool for forming carbocycles and heterocycles. chim.it This reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene within the same molecule. wikipedia.org For oxindole synthesis, this typically involves the cyclization of an N-substituted-2-haloanilide containing an alkene moiety (e.g., an N-acryloyl-2-iodoaniline). chim.itthieme-connect.de The process begins with oxidative addition of the aryl halide to a Pd(0) complex, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the cyclized product. wikipedia.org Nanoparticle-based palladium catalysts have also been shown to be effective for this transformation. rsc.org
Another significant palladium-catalyzed method involves the direct C-H functionalization of α-chloroacetanilides. nih.govorganic-chemistry.org This approach avoids the need for pre-functionalized arenes and demonstrates high regioselectivity. The reaction typically uses a palladium acetate (B1210297) catalyst with a bulky phosphine (B1218219) ligand, such as 2-(di-tert-butylphosphino)biphenyl, and a base like triethylamine (B128534) to facilitate the cyclization. nih.govorganic-chemistry.org This method is particularly effective for creating oxindoles with substitutions on the aromatic ring.
Table 2: Palladium-Catalyzed Oxindole Synthesis Strategies
| Strategy | Typical Substrate | Catalyst System | Key Features | Reference |
|---|---|---|---|---|
| Intramolecular Heck Reaction | N-acryloyl-o-haloaniline | Pd(0) complex (e.g., from Pd(OAc)₂) + phosphine ligand | Forms C3-C3a bond; can create quaternary centers. | chim.itwikipedia.orgthieme-connect.de |
| C-H Functionalization | α-Chloroacetanilide | Pd(OAc)₂ + bulky phosphine ligand + base | Highly regioselective cyclization onto the arene C-H bond. | nih.govorganic-chemistry.org |
| Amide α-Arylation | α-Halo anilide | Pd(OAc)₂ + PCy₃ or NHC ligand | Forms α,α-disubstituted oxindoles; can use aryl chlorides. | acs.org |
Multi-Component Reactions for Indole (B1671886)/Oxindole Synthesis
Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing atoms from all starting materials, represent a highly efficient approach to molecular complexity. nih.govfrontiersin.org Several MCRs have been developed for the synthesis of benzo-fused γ-lactams, including 2-oxindoles. beilstein-journals.org These reactions offer advantages in atom economy and reduced operational steps. For instance, a palladium-catalyzed three-component reaction of an acrylamide, carbon monoxide, and a benzodiazepine (B76468) derivative has been reported to produce oxindole structures. beilstein-journals.org While the direct synthesis of this compound via an MCR is not prominently documented, the modular nature of MCRs provides a viable pathway for assembling similarly complex and substituted oxindole scaffolds. rsc.org
Stereoselective Synthesis of this compound Derivatives
While the parent compound this compound is achiral, its derivatives, particularly those with substitution at the C3 position of the oxindole ring, can possess one or more stereocenters. The development of stereoselective methods to control these centers is a major focus in medicinal chemistry.
Control of Stereochemistry in Chiral Oxoindoline Scaffolds
The asymmetric synthesis of oxindoles most commonly targets the creation of a chiral quaternary stereocenter at the C3 position. This is often achieved through catalytic enantioselective reactions.
Strategies include:
Catalytic Asymmetric Alkylation: Phase-transfer catalysis using chiral quaternary ammonium (B1175870) salts derived from cinchona alkaloids has been successfully employed for the enantioselective SN2 alkylation of N-protected 3-substituted oxindoles. nih.govnih.gov This method can generate quaternary carbon centers with high enantiocontrol.
Asymmetric Annulation Reactions: Chiral catalysts, such as quinine-derived squaramides, can promote asymmetric [3+2] or [4+2] annulation reactions between 3-alkylidene oxindoles and other reaction partners to construct diverse and complex chiral spirocyclic oxindole frameworks. acs.orgrsc.org
Catalytic O/C-Carboxyl Rearrangement: Chiral nucleophilic catalysts have been developed for the enantioselective O-to-C carboxyl rearrangement of enol carbonates derived from oxindoles, establishing the C3 stereocenter with good enantiomeric excess.
Asymmetric Michael Additions: Organocatalysts can be used to facilitate highly stereoselective Michael additions of 3-substituted oxindoles to electrophiles like nitroolefins, creating oxindoles with a 3-sulfenyl-substituted quaternary stereocenter in excellent yields and stereoselectivities. acs.org
These methods underscore the advanced state of asymmetric catalysis in accessing a wide variety of enantioenriched oxindole derivatives, which could be applied to analogues of this compound.
Introduction and Derivatization of the Acetic Acid Side Chain
The acetic acid moiety can be incorporated into the final molecule using two primary strategies: installing it on the aromatic precursor before ring formation or adding it to a pre-formed oxindole core.
Strategy 1: Pre-installation before Cyclization As mentioned previously, the synthesis of a precursor like 4-bromo-2-nitrophenylacetic acid is a prime example of this approach. google.com In this pathway, the acetic acid side chain is already in place at the desired position on the phenyl ring. The subsequent reductive cyclization directly yields the 4-substituted oxindole, which is an efficient and direct route.
Strategy 2: Functionalization of a Pre-formed Oxindole Ring Alternatively, the acetic acid group or a precursor can be introduced at the C4 position of an existing 2-oxoindoline. This requires a C4-functionalized oxindole, such as 4-bromo-2-oxoindoline, which can be prepared via the reductive cyclization of 2-amino-4-bromobenzoic acid derivatives or other methods. Site-selective C-H functionalization of the indole core, often guided by a directing group, is an emerging and powerful tool that can be adapted for oxindoles. bohrium.comnih.govacs.org
Once 4-bromo-2-oxoindoline is obtained, standard cross-coupling reactions can be employed to build the side chain. For example:
Sonogashira Coupling: Reaction with an alkyne like trimethylsilylacetylene, followed by cleavage of the silyl (B83357) group and subsequent oxidation of the terminal alkyne, can generate the carboxylic acid.
Heck Coupling: Reaction with ethyl acrylate (B77674) followed by reduction of the double bond and hydrolysis of the ester would yield the desired acetic acid side chain.
Carbonylation followed by reduction: Palladium-catalyzed carbonylation of the aryl bromide to form an ester, followed by homologation and reduction steps, can also be envisioned.
Chemical Modifications of the Carboxylic Acid Moiety
The carboxylic acid group of this compound is a versatile functional handle for derivatization, enabling the synthesis of a wide array of analogues and hybrid molecules. Standard organic transformations can be applied to this moiety to generate esters, amides, and other functional groups.
A common and crucial modification is the conversion of the carboxylic acid or its corresponding ester into an acid hydrazide. This transformation is typically achieved by reacting the ester with hydrazine (B178648) hydrate (B1144303). nih.gov For example, (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid ethyl ester is readily converted to its corresponding hydrazide, which serves as a key intermediate for building more complex heterocyclic systems. nih.gov This hydrazide can then be used to synthesize Schiff's bases, pyrazoles, oxadiazoles, and triazoles. nih.gov
The general sequence for this modification is outlined below:
Esterification: The parent carboxylic acid can be converted to its methyl or ethyl ester to facilitate purification or subsequent reactions.
Hydrazinolysis: The resulting ester is treated with hydrazine hydrate (NH₂NH₂) to yield the acid hydrazide (R-CONHNH₂).
Further Derivatization: The acid hydrazide becomes the new reactive center for constructing various heterocyclic rings or linking to other molecular fragments.
These modifications are fundamental to the syntheses described in the subsequent sections on hybrid molecules.
Synthesis of Hybrid Molecules Featuring this compound Structural Motifs
Molecular hybridization is a powerful strategy in medicinal chemistry where distinct pharmacophoric units are combined into a single molecule. The this compound scaffold is an excellent platform for such strategies, allowing for its conjugation with other biologically relevant heterocycles.
Integration with Thiazolidine (B150603) and Related Heterocycles
The thiazolidine ring, particularly the thiazolidine-2,4-dione (TZD) moiety, is a well-known pharmacophore. Hybrid molecules incorporating both oxoindoline and thiazolidine motifs have been synthesized. A common approach involves the Knoevenagel condensation of an oxoindoline precursor, such as isatin (B1672199) (which represents the 2-oxoindoline core), with thiazolidine-2,4-dione. nih.gov
The synthesis can be summarized as follows:
Condensation: Isatin is condensed with thiazolidine-2,4-dione in a solvent like acetic acid with a catalyst such as sodium acetate to yield a 5-(2-oxoindolin-3-ylidene)thiazolidine-2,4-dione intermediate. nih.gov
Salt Formation: The intermediate can be treated with a base like potassium hydroxide (B78521) to form its potassium salt. nih.gov
N-Alkylation: The salt is subsequently reacted with a suitable N-substituted chloroacetamide to link a side chain to the thiazolidine nitrogen, yielding the final hybrid molecule. nih.gov
This modular approach allows for the introduction of various substituents, enabling the exploration of structure-activity relationships.
| Starting Materials | Key Reagents | Product Type | Ref. |
| Isatin, Thiazolidine-2,4-dione | Sodium acetate, Acetic acid | 5-(2-Oxoindolin-3-ylidene)thiazolidine-2,4-dione | nih.gov |
| Above intermediate, 2-chloro-N-substituted acetamide | KOH, DMF, KI | N-substituted thiazolidine-2,4-dione-oxoindoline hybrid | nih.gov |
| Acid hydrazide, Aromatic aldehyde, Thioglycolic acid | ZnCl₂, DMF | Thiazolidin-4-one conjugates | mdpi.com |
Conjugation with Oxadiazole and Thiosemicarbazide (B42300) Units
The carboxylic acid moiety of the parent compound is the key to integrating oxadiazole and thiosemicarbazide units. The strategy universally proceeds via an acid hydrazide intermediate.
Oxadiazole Synthesis: 1,3,4-Oxadiazoles can be synthesized from the acid hydrazide of this compound. A general method involves reacting the acid hydrazide with carbon disulfide in the presence of a base, which upon acidification, leads to the formation of a 5-mercapto-1,3,4-oxadiazole ring. nih.gov Alternatively, reaction of the hydrazide with an N-formylating agent followed by cyclodehydration using reagents like phosphorus pentoxide can yield the corresponding 1,3,4-oxadiazole (B1194373). nih.govresearchgate.net
Thiosemicarbazide and Triazole Synthesis: Thiosemicarbazides are formed by reacting the acid hydrazide with an appropriate isothiocyanate. nih.gov These thiosemicarbazide intermediates are valuable in their own right or can be cyclized to form other heterocycles. For example, base-catalyzed intramolecular cyclization of a thiosemicarbazide derivative is a standard method for producing 1,2,4-triazole-3-thiol rings. nih.govresearchgate.net
| Precursor | Reagents for Cyclization/Conjugation | Heterocyclic Product | Ref. |
| Acid Hydrazide | 1. CS₂, KOH; 2. Acid | 5-Mercapto-1,3,4-oxadiazole | nih.gov |
| Acid Hydrazide | Phenyl isothiocyanate | N-Phenyl thiosemicarbazide | nih.gov |
| Thiosemicarbazide | NaOH (or other base) | 1,2,4-Triazole-3-thiol | nih.govresearchgate.net |
Spiro-Fused Systems Incorporating the Oxoindolinone Ring
The oxoindoline core is a versatile building block for constructing spirocyclic systems, where one atom is common to two rings. The C3 position of the oxoindoline ring is the most common site for spiro-fusion. While these syntheses may not start directly from this compound, the resulting spiro-oxindole could bear the acetic acid group at the C4 position.
A powerful method for creating spiro-oxindoles is the 1,3-dipolar cycloaddition reaction. nih.gov In this approach, an exocyclic double bond is first created at the C3 position of the oxoindoline ring, forming a 3-alkylidene-2-oxindole. This activated alkene then serves as a dipolarophile, reacting with in-situ generated dipoles like azomethine ylides to form complex spiro-pyrrolidine-oxindoles with high diastereoselectivity. nih.gov
Other strategies include:
Multi-component reactions: One-pot condensation of isatin derivatives, an amino acid (like l-4-thiazolidinecarboxylic acid), and α,β-unsaturated dienones can produce complex spiro[indoline-3,5′-pyrrolo[1,2-c]thiazol]-2-ones. nih.gov
Halonium-mediated cyclization: Isoindolinone derivatives have been converted to spiro-fused isoindolinone-indolines using reagents like N-Bromosuccinimide (NBS). rsc.org
These advanced synthetic routes provide access to three-dimensionally complex molecules with unique structural architectures. nih.gov
Advancements in Sustainable Synthesis of Oxoindoline Compounds
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of oxoindoline derivatives to develop more environmentally benign, cost-effective, and efficient protocols. sjp.ac.lksjp.ac.lk These advancements aim to minimize waste, reduce the use of hazardous solvents, and lower energy consumption. sjp.ac.lk
Key sustainable approaches include:
Use of Green Solvents: Traditional volatile organic solvents are being replaced with greener alternatives. Water, in particular, is an attractive medium for its safety, low cost, and unique reactivity effects. sjp.ac.lk Other green solvents like deep eutectic solvents, ionic liquids, and polyethylene (B3416737) glycol are also gaining attention. sjp.ac.lk
Catalyst Innovation: There is a shift towards using more sustainable catalysts. This includes the use of heterogeneous catalysts, which can be easily recovered and reused, and earth-abundant metal catalysts like iron. researchgate.net Photocatalysis and biocatalysis are also emerging as powerful tools for driving reactions under mild conditions. researchgate.net
Energy-Efficient Techniques: Microwave irradiation and visible-light-induced reactions are being employed to accelerate reaction times and reduce energy input compared to conventional heating. sjp.ac.lk
Continuous-Flow Synthesis: Flow chemistry offers a safer, more efficient, and scalable alternative to batch processing. A continuous-flow synthesis of oxindoles using a polymer-supported palladium catalyst has been developed, which significantly minimizes waste, as quantified by a low E-factor (environmental factor). acs.org
These modern synthetic methods represent a significant step towards the sustainable production of valuable oxoindoline-based compounds. sjp.ac.lkresearchgate.net
Spectroscopic and Crystallographic Characterization in 2 2 Oxoindolin 4 Yl Acetic Acid Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
No specific ¹H or ¹³C NMR data for 2-(2-Oxoindolin-4-yl)acetic acid could be located in the reviewed literature. This information is crucial for confirming the molecular structure by detailing the chemical environment of each proton and carbon atom.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Detailed mass spectrometry data, including the molecular ion peak and fragmentation patterns for This compound , were not found in the available scientific resources. This data is essential for confirming the molecular weight and providing insights into the compound's structure through its fragmentation pathways.
Infrared (IR) Spectroscopy for Functional Group Identification
Specific IR absorption frequencies for This compound are not documented in the accessible literature. IR spectroscopy is fundamental for identifying the presence of key functional groups, such as the carboxylic acid (C=O and O-H stretching) and the lactam (C=O and N-H stretching) moieties within the molecule.
X-ray Crystallography for Absolute Configuration and Solid-State Structure Elucidation
No published X-ray crystallographic data for This compound was discovered. This technique would provide definitive information on the compound's absolute configuration, bond lengths, bond angles, and crystal packing in the solid state.
Structure Activity Relationship Sar Studies and Molecular Design Principles for 2 2 Oxoindolin 4 Yl Acetic Acid Derivatives
Positional and Substituent Effects on the Oxoindolin Core
The oxoindolin core serves as the foundational scaffold, and its decoration with various substituents at different positions dramatically influences biological activity and target selectivity. SAR studies have shown that even minor modifications can lead to significant changes in potency.
The selectivity of oxindole-based inhibitors can be highly dependent on the substitutions at the C-3 position of the scaffold. researchgate.net For example, in a series of protein kinase B/Akt inhibitors, unsubstituted C-3 oxindoles or those with a 3-furan-2-ylmethylene group were more selective, whereas derivatives with a 3-(1H-pyrrol-2-yl)methylene or 3-(1H-imidazol-2-yl)methylene were less so. researchgate.net Similarly, for indole (B1671886) acetic acid derivatives, a methyl group at the C-2 position results in much higher activity than aryl-substituted analogues. youtube.com
Substitutions on the aromatic ring of the oxoindolin core are also critical. For the related indole acetic acid class, substitutions at the 5-position with groups such as methoxy (B1213986) (-OCH3), fluoro (-F), or dimethylamino (-N(CH3)2) were found to be more active than the unsubstituted parent compound. youtube.com In another example, the development of inhibitors for the transcription factor EGR-1 involved creating 2-(2-oxoindolin-3-ylidene)hydrazinecarbothioamide derivatives, where substitutions on the oxoindolin ring were key to their activity. nih.gov
| Position of Substitution | Substituent Type | Observed Effect on Activity/Selectivity | Reference |
|---|---|---|---|
| C-3 | Unsubstituted or 3-furan-2-ylmethylene | Increased selectivity for Akt1 | researchgate.net |
| C-3 | 3-(1H-pyrrol-2-yl)methylene or 3-(1H-imidazol-2-yl)methylene | Decreased selectivity for Akt1 | researchgate.net |
| C-5 | -OCH3, -F, -N(CH3)2 | Increased activity compared to unsubstituted analogue | youtube.com |
| N-1 (Indole Nitrogen) | Acylation with aliphatic or arylalkyl carboxylic acids | Decrease in activity | youtube.com |
Influence of the Acetic Acid Side Chain and its Modifications on Molecular Recognition
The acetic acid moiety is a crucial component for molecular recognition and biological activity in many classes of compounds, including those based on the oxoindole scaffold. Its acidic carboxyl group often engages in key interactions, such as hydrogen bonding, with target proteins.
SAR studies on indole acetic acid derivatives have demonstrated that the carboxylic acid group is critical for activity. youtube.com Replacement of this group with other acidic functionalities typically leads to a decrease in activity, and corresponding amide analogues are generally inactive. youtube.com However, the strategic replacement of a carboxylic acid with a bioisostere—a different functional group with similar physical or chemical properties—can be a powerful tool in drug design. drughunter.comnih.gov This strategy is often employed to enhance potency, improve metabolic stability, modulate physicochemical properties like lipophilicity, and increase oral bioavailability. drughunter.com
For example, replacing a carboxylic acid with a tetrazole or a phosphonic acid group has proven advantageous in certain contexts, leading to compounds with increased potency and a longer duration of action. nih.gov In the development of AT1 receptor antagonists, 5-oxo-1,2,4-oxadiazole rings were used as bioisosteres for carboxylic acids, resulting in enhanced oral bioavailability while maintaining potent activity. drughunter.com Another approach involves converting the acid to its salt form; sodium salts of quinoline-thio-acetic acids were found to be more toxic than the corresponding acids, a fact attributed to the increased bioavailability of the ionized compounds. medicine.dp.ua
| Original Group | Bioisostere | Potential Advantage | Reference |
|---|---|---|---|
| Carboxylic Acid (-COOH) | Tetrazole | Enhances potency, improves metabolic stability | nih.govnih.gov |
| Carboxylic Acid (-COOH) | Phosphonic Acid (-PO3H2) | Can increase potency and duration of action | nih.gov |
| Carboxylic Acid (-COOH) | Acylsulfonamide (-CONHSO2R) | Preserves acidic moiety with an improved vector for binding | nih.gov |
| Carboxylic Acid (-COOH) | 5-oxo-1,2,4-oxadiazole | Enhances oral bioavailability | drughunter.com |
Conformational Analysis and Bioactive Conformations
The three-dimensional shape of a molecule is critical for its interaction with a biological target. Conformational analysis aims to identify the low-energy, biologically active conformations of a molecule. For oxindole (B195798) derivatives, this includes understanding both the potential shapes of the molecule in solution and its solid-state structure.
Computational methods are frequently used to perform conformational sampling and identify likely bioactive conformations. nih.gov For oxindole-based tyrosine kinase inhibitors, it has been reported that the ketonic tautomer is the most active form. nih.gov Quantum chemical calculations on some oxindole derivatives confirmed that the tautomer with the ketonic form of the indole ring was the most stable. nih.gov
The oxindole core itself can exist in different crystalline forms, known as polymorphs, which can have distinct physical properties. rsc.org At least four polymorphs of oxindole (α, β, γ, and δ) have been identified, each characterized by different arrangements and intermolecular interactions in the crystal lattice. rsc.orgresearchgate.net For instance, the α- and β-forms feature N–H⋯O hydrogen bonds that connect molecules into dimers, while the γ- and δ-forms contain hydrogen-bonded chains. rsc.org The α-form is generally the most stable at ambient temperature. rsc.org Understanding these conformational and solid-state properties is essential, as they can influence the molecule's solubility and how it presents itself to a biological target.
Rational Design Strategies Based on SAR Insights
The collective knowledge gained from SAR studies provides the foundation for rational design strategies aimed at discovering new and improved therapeutic agents. These strategies leverage the understanding of key structural features to guide the synthesis of next-generation compounds with optimized properties.
One primary strategy involves the targeted modification of lead compounds based on established SAR. For instance, after identifying that a particular substitution on the oxoindolin core enhances activity, medicinal chemists can synthesize a focused library of related analogues to further probe that position and maximize potency or selectivity. nih.gov In silico docking experiments are often used in concert with SAR data to visualize how a designed compound might bind to its target, helping to prioritize synthetic efforts. nih.gov
A more advanced strategy is "scaffold hopping," where the core structure of a known active molecule is replaced with a structurally different scaffold that maintains the original's key binding interactions. dundee.ac.uknih.gov This approach is particularly useful for overcoming issues with a lead scaffold, such as poor solubility, metabolic instability, or toxicity, while preserving or enhancing biological activity. dundee.ac.uk A successful scaffold-hopping exercise can lead to the identification of novel chemical series with superior drug-like properties. dundee.ac.uknih.gov For example, a medicinal chemistry program might replace a phenyl-substituted bicycle with other ring systems that are predicted to have better solubility based on in silico profiling. dundee.ac.uk
Biological Activities and Mechanistic Investigations of 2 2 Oxoindolin 4 Yl Acetic Acid Analogues
Anti-proliferative and Cytotoxic Activities against Cancer Cell Lines
Derivatives of the 2-oxoindoline scaffold have demonstrated significant anti-proliferative and cytotoxic effects against a variety of cancer cell lines. nih.govnih.govnih.govnih.gov The versatility of this chemical moiety allows for structural modifications that can enhance potency and selectivity, making it a promising framework for the development of novel anticancer agents. nih.govnih.gov
Inhibition of Kinase Activity (e.g., VEGFR-2, Tyrosine Kinase)
A primary mechanism through which 2-oxoindoline analogues exert their anti-proliferative effects is through the inhibition of protein kinases, which are crucial enzymes in cell signaling pathways that regulate cell growth, differentiation, and survival. nih.govscirp.orgdrugbank.com Notably, many of these derivatives are potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis. mdpi.comnih.govnih.gov By blocking the ATP-binding site of VEGFR-2, these compounds can inhibit the signaling cascade that leads to the formation of new blood vessels, thereby cutting off the tumor's supply of nutrients and oxygen. mdpi.comnih.gov
Several studies have highlighted the efficacy of (2-oxoindolin-3-ylidene)methylpyrrole derivatives as multi-target tyrosine kinase inhibitors, demonstrating potent inhibition of VEGFR-2, Platelet-Derived Growth Factor Receptor β (PDGFRβ), and c-Kit. drugbank.commdpi.comnih.gov For instance, certain pyrrolo-fused six- and seven-membered-heterocycle-2-indolinone analogues have shown enzymatic and cellular inhibitory concentrations in the nanomolar range (<50 nM) against these kinases. drugbank.com The binding mode of these inhibitors often mimics that of the natural ligand, ATP, forming key hydrogen bonds within the kinase domain. mdpi.comnih.gov The lipophilic nature of the (2-oxoindolin-3-ylidene)methylpyrrole moiety is considered a prerequisite for this inhibitory activity. mdpi.com
| Compound | Target Kinase | IC50 (nM) | Reference |
|---|---|---|---|
| Pyrrolo-fused six- and seven-membered-heterocycle derivatives (e.g., 9, 15, 23, 25) | VEGFR, PDGFR, c-Kit | <50 | drugbank.com |
| Isatin (B1672199)–thiazolidinone derivative 46 | VEGFR-2 | 69.1 | nih.gov |
| Isatin–thiazolidinone derivative 47 | VEGFR-2 | 85.8 | nih.gov |
| Benzo[g]quinazoline derivative 9 | VEGFR-2 | 640 | nih.gov |
| 2-oxoindolin-3-ylidene thiazole (B1198619) derivative 4c | VEGFR-2 | 0.047 | nih.gov |
| 2-oxoindolin-3-ylidene thiazole derivative 6c | VEGFR-2 | 0.089 | nih.gov |
Induction of Apoptosis and Cell Cycle Modulation
Beyond kinase inhibition, analogues of 2-(2-Oxoindolin-4-yl)acetic acid can induce apoptosis, or programmed cell death, in cancer cells. For example, 5,6-Dimethylxanthenone-4-acetic acid, a structurally related compound, has been shown to induce dose-dependent apoptosis in endothelial cells, which is a key component of its antivascular activity. nih.gov This induction of apoptosis can be rapid, with evidence of endothelial cell apoptosis in tumors observed within 30 minutes of administration in preclinical models. nih.gov The apoptotic effect appears to be independent of tumor necrosis factor induction. nih.gov
Antimicrobial Activities (Antibacterial and Antifungal)
In addition to their anti-cancer properties, derivatives of the 2-oxoindoline core structure have demonstrated notable antimicrobial activities against a range of bacterial and fungal pathogens. nih.govnih.govmdpi.com
Inhibition of Bacterial Growth
Several classes of 2-oxoindolin-3-ylidene derivatives have shown significant antibacterial activity, particularly against Gram-positive bacteria. mdpi.comnih.gov For instance, certain 3-alkylidene-2-indolone derivatives have exhibited high potency, with minimum inhibitory concentrations (MICs) as low as 0.5 μg/mL against strains of Staphylococcus aureus, including methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com The mechanism of action for some of these compounds is believed to be bacteriostatic, meaning they inhibit bacterial growth reversibly. mdpi.com
Other studies have explored hybrids of indolin-2-one with other antimicrobial pharmacophores, such as nitroimidazole, resulting in compounds with broad-spectrum antibacterial activity. mdpi.com Indole-triazole derivatives have also shown promise, with some compounds demonstrating excellent activity against MRSA. nih.gov The structure-activity relationship studies suggest that the nature and position of substituents on the oxindole (B195798) ring and the appended moieties are crucial for antibacterial efficacy. nih.gov
| Compound Class | Bacterial Strain | MIC (μg/mL) | Reference |
|---|---|---|---|
| 3-Alkylidene-2-indolone derivatives (10f, 10g, 10h) | Staphylococcus aureus ATCC 6538, 4220, ATCC 43300 (MRSA) | 0.5 | mdpi.com |
| Indole-thiadiazole derivative (2h) | Staphylococcus aureus | 6.25 | nih.gov |
| Indole-triazole derivative (3d) | Staphylococcus aureus | 6.25 | nih.gov |
| Oxazolidinone derivatives (10e, 10f) | S. aureus 29213, MRSA, VRE | Better than control | |
| (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives | Gram-positive strains | 3.91 | nih.gov |
Inhibition of Fungal Growth
Analogues of this compound have also been investigated for their antifungal properties. nih.gov Certain 3-alkylidene-2-indolone derivatives have demonstrated fungicidal activity, particularly against Candida albicans. mdpi.com For example, one derivative was found to have a minimum fungicidal concentration (MFC) to MIC ratio of 2, indicating a killing effect on the fungus. mdpi.com
The structural features of these molecules play a significant role in their antifungal potency. For instance, the introduction of specific substituents can enhance activity. While some compounds show broad-spectrum antimicrobial effects, others exhibit more selective antifungal action. nih.govmdpi.com
Anti-inflammatory Modulations
The 2-oxoindoline scaffold is also a key feature in compounds with anti-inflammatory properties. orientjchem.org Analogues of this compound have been shown to modulate inflammatory pathways, primarily through the inhibition of cyclooxygenase (COX) enzymes. mdpi.comnih.gov COX-2 is an inducible enzyme that is overexpressed during inflammation and in various cancers. mdpi.com
Derivatives such as 2,4-dichlorophenoxy acetic acid have been shown to have a high affinity for the COX-2 enzyme, comparable to well-known non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen. nih.gov By inhibiting COX-2, these compounds can reduce the production of prostaglandins, which are key mediators of inflammation and pain. nih.govthaiscience.info Some of these derivatives have demonstrated significant in vivo anti-inflammatory activity in animal models. nih.gov The development of selective COX-2 inhibitors based on the 2-oxoindoline framework holds promise for creating anti-inflammatory agents with potentially fewer gastrointestinal side effects than traditional NSAIDs. orientjchem.org
Anti-neurodegenerative Potentials
Analogues of this compound have been investigated for their potential to combat neurodegenerative diseases by targeting key enzymes involved in the progression of these conditions. Research has primarily focused on their ability to inhibit monoamine oxidases and cholinesterases, both of which are significant targets in the development of treatments for diseases like Parkinson's and Alzheimer's.
Monoamine Oxidase (MAO) Inhibition
Monoamine oxidases (MAO-A and MAO-B) are enzymes crucial for the metabolism of neurotransmitters in the central nervous system. nih.gov The inhibition of these enzymes, particularly MAO-B, is a key strategy in managing neurodegenerative disorders such as Parkinson's disease, as it can help to elevate dopamine (B1211576) levels. wright.edumdpi.com
Studies have explored the potential of the oxindole scaffold, the core structure of this compound, in developing MAO inhibitors. wright.edunih.gov A series of 3-substituted oxindole derivatives were synthesized and evaluated for their antidepressant effects and MAO-A inhibitory activity. nih.gov One of the most promising compounds from this series, a bromo-substituted derivative, exhibited significant MAO-A inhibition with an IC50 value of 18.27 μmol, which was comparable to the reference drug moclobemide (B1677376) (IC50 of 13.1 μmol). nih.gov
Furthermore, research into functionalized benzylidene oxindoles has been undertaken with the aim of developing optimized, reversible, and specific MAO-B inhibitors for potential use in ameliorating Parkinson's disease symptoms. wright.edu This line of inquiry builds upon previous findings that similar chemical scaffolds can act as potent MAO-B inhibitors with the ability to cross the blood-brain barrier. wright.edu Additionally, studies on indole-5,6-dicarbonitrile and pyrrolo[3,4-f]indole-5,7-dione derivatives have identified compounds with potent inhibitory activity against both MAO-A and MAO-B. nih.gov Specifically, certain pyrrolo[3,4-f]indole-5,7-dione derivatives demonstrated IC50 values of 0.250 μM for MAO-A and 0.581 μM for MAO-B. nih.gov
Table 1: MAO Inhibitory Activity of Selected Oxindole and Indole (B1671886) Derivatives
| Compound Class | Target | IC50 (µM) | Reference |
|---|---|---|---|
| 3-Substituted Oxindole Derivative | MAO-A | 18.27 | nih.gov |
| Pyrrolo[3,4-f]indole-5,7-dione Derivative | MAO-A | 0.250 | nih.gov |
| Pyrrolo[3,4-f]indole-5,7-dione Derivative | MAO-B | 0.581 | nih.gov |
| Pyridazinobenzylpiperidine Derivative (S5) | MAO-B | 0.203 | mdpi.com |
| Pyridazinobenzylpiperidine Derivative (S16) | MAO-B | 0.979 | mdpi.com |
| Benzothiazolone Derivative (M13) | BChE | 1.21 | mdpi.com |
Cholinesterase Inhibition
The inhibition of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a primary therapeutic approach for managing the symptoms of Alzheimer's disease. mdpi.com By preventing the breakdown of the neurotransmitter acetylcholine, these inhibitors can help to improve cognitive function. mdpi.comnih.gov
While direct studies on this compound analogues are limited, research on structurally related isoindoline-1,3-dione derivatives has shown promise. A series of these compounds were synthesized and evaluated for their anti-acetylcholinesterase activity. nih.gov Although none of the synthesized compounds surpassed the potency of the reference drug donepezil, one derivative featuring a 4-fluorophenyl moiety was identified as the most potent in the series, with an IC50 value of 16.42 ± 1.07 µM. nih.gov
Further investigations into aryl-phthalimide derivatives have revealed compounds with selective inhibitory activity against either AChE or BChE. sci-hub.se For instance, certain dioxoisoindoline derivatives showed greater selectivity for BChE, with Ki values as low as 100 µM, suggesting their potential as lead compounds for developing new dual or selective cholinesterase inhibitors. sci-hub.se The structural relationship between the phthalimide (B116566) and oxindole cores suggests that the latter could also serve as a valuable scaffold for designing novel cholinesterase inhibitors. In a study of benzothiazolone derivatives, which share some structural similarities, compounds were found to be more effective inhibitors of BChE than AChE, with the most potent compound exhibiting an IC50 of 1.21 μM for BChE. mdpi.com
Table 2: Cholinesterase Inhibitory Activity of Related Heterocyclic Compounds
| Compound Class | Target | IC50 / Ki (µM) | Reference |
|---|---|---|---|
| Isoindoline-1,3-dione Derivative (4b) | AChE | IC50: 16.42 ± 1.07 | nih.gov |
| Dioxoisoindoline C | BChE | Ki: 200 | sci-hub.se |
| Dioxoisoindoline D | BChE | Ki: 100 | sci-hub.se |
| Dioxoisoindoline E | AChE | Ki: 232 | sci-hub.se |
| Dioxoisoindoline F | AChE | Ki: 193 | sci-hub.se |
| Benzothiazolone Derivative (M13) | BChE | IC50: 1.21 | mdpi.com |
Other Biological System Interactions
Beyond their anti-neurodegenerative potential, analogues of this compound and related oxindole structures have been explored for their interactions with other biological systems, including key enzymes and sensory receptors.
Inhibition of Carbonic Anhydrase Isoenzymes
Carbonic anhydrases (CAs) are a family of enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. nih.govnih.gov Inhibitors of these enzymes are used in the treatment of various conditions, including glaucoma, due to their ability to reduce intraocular pressure. cardiff.ac.ukresearchgate.net While direct studies on the carbonic anhydrase inhibitory activity of this compound analogues are not widely reported, the broader class of oxindole derivatives has been noted for its potential in reducing intraocular pressure. researchgate.netnih.gov
The development of topical CA inhibitors is an active area of research, with a focus on creating compounds with high efficacy and reduced side effects. cardiff.ac.uk Research into various heterocyclic compounds has led to the discovery of potent CA inhibitors. For example, a series of 1,3,4-oxadiazole (B1194373) derivatives were synthesized and showed significant CA inhibitory activity, with one compound being 11-fold more active than the standard drug acetazolamide. nih.gov Similarly, Schiff bases incorporating a benzenesulfonamide (B165840) scaffold have been found to be potent inhibitors of several human CA isoforms, with some showing high selectivity for tumor-associated isoforms like hCA IX. nih.gov These findings suggest that the oxindole scaffold could be a promising starting point for the design of novel carbonic anhydrase inhibitors.
Computational Chemistry and in Silico Studies of 2 2 Oxoindolin 4 Yl Acetic Acid Derivatives
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein, offering insights into binding affinity and the stability of the ligand-protein complex. nih.gov For derivatives of the 2-oxoindole scaffold, docking studies have been instrumental in identifying and optimizing interactions with various biological targets, particularly protein kinases like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which are critical in tumor angiogenesis. nih.govnih.gov
In these simulations, derivatives are placed into the binding site of the target protein to identify key molecular interactions such as hydrogen bonds, hydrophobic contacts, and π-π stacking. nih.gov For instance, studies on 2-oxoindolin-3-ylidene thiazole (B1198619) derivatives targeting VEGFR-2 have confirmed strong binding within the enzyme's active site, a crucial factor for their antiproliferative activity. nih.gov Similarly, in a virtual screening of 360 designed oxindole (B195798) derivatives, three lead compounds were identified with high docking scores (>7 kcal/mol) and favorable interactions within the VEGFR-2 binding pocket. nih.gov The evaluation of binding energy helps to rank potential drug candidates, with lower binding energy indicating a more stable and potentially more effective interaction. nih.gov
| Derivative Class | Target Protein | Key Interactions Observed | Binding Affinity / Score | Reference |
| Spiropyrazoline Oxindoles | β-tubulin (4I4T) | Hydrogen bonds, Hydrophobic interactions | -7.9 kcal/mol (for compound 4a with PBP2a) | nih.gov |
| 2-Oxoindolin-3-ylidene Thiazoles | VEGFR-2 | Hydrogen bonds, Hydrophobic contacts | Not specified | nih.gov |
| Designed Oxindole Derivatives | VEGFR-2 | Hydrogen bonding, Hydrophobic contacts, π-π stacking | >7 kcal/mol | nih.gov |
| Thiazolidinone Derivatives | Human Serum Albumin (HSA) | Not specified | Not specified | academicjournals.org |
| 5-Indolylmethylen-4-oxo-2-thioxothiazolidine Derivatives | Bacterial and Fungal MurB | Not specified | Not specified | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govfrontiersin.org This approach is used to predict the activity of new compounds and to understand which molecular properties (descriptors) are crucial for their biological effects. nih.govnih.gov
For classes of compounds including 2-oxoindole derivatives, 2D and 3D-QSAR models have been developed. nih.govmdpi.com These models are built using a "training set" of compounds with known activities and then validated using a "test set". frontiersin.org Various molecular descriptors, which quantify physicochemical properties like steric, electronic, and hydrophobic features, are calculated for each molecule. researchgate.netresearchgate.net Machine learning algorithms, such as multiple linear regression, k-nearest neighbors (KNN), and gradient boosting, are then employed to create the predictive model. nih.govnih.gov
A successful QSAR model, typically validated by high correlation coefficients (R²) and cross-validated R² (q² or R²cv) values, can elucidate the structural requirements for activity. frontiersin.orgnih.govnih.gov For example, a QSAR study on N-phenylacetamide-2-oxoindole conjugates as carbonic anhydrase inhibitors led to validated models for specific isoforms, highlighting the descriptors that control the inhibitory activity. nih.gov Such models are powerful tools for the rational design of new derivatives with enhanced potency before their experimental synthesis. nih.gov
| Compound Class | Target/Activity | Statistical Method | Key Descriptors | Model Validation (R²) | Reference |
| Quinoline (B57606) Derivatives | P-glycoprotein (ABCB1) Inhibition | Gradient Boosting (CatBoost) | 1 descriptor (not specified) | 0.95 | nih.govnih.gov |
| N-phenylacetamide-2-oxoindole Conjugates | Carbonic Anhydrase (hCA IX, XII) Inhibition | Not specified | Not specified | Not specified | nih.gov |
| 2-Phenyl-3-(pyridin-2-yl) thiazolidin-4-one Derivatives | Osteosarcoma (IC50) | Gene Expression Programming | Not specified | 0.839 (Training), 0.760 (Test) | frontiersin.org |
Density Functional Theory (DFT) for Electronic Properties and Reactivity Prediction
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure, geometry, and reactivity of molecules. nih.govresearchgate.net By calculating properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), DFT provides insights into the chemical stability and reactivity of a compound. nih.govresearchgate.net The HOMO-LUMO energy gap (ΔE) is a particularly important parameter, as a smaller gap generally corresponds to higher chemical reactivity. uobaghdad.edu.iq
For oxindole derivatives, DFT calculations are used to optimize the molecular geometry and to understand the distribution of electron density. nih.govnih.gov The molecular electrostatic potential (MEP) map, for example, identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule, which is crucial for predicting how it will interact with biological targets. mdpi.com In studies of designed oxindole derivatives, DFT calculations have confirmed their chemical stability. nih.gov Furthermore, DFT has been used to study the electronic structure of novel quinoline and thiazolidine (B150603) derivatives, correlating theoretical parameters with experimental observations and supporting the proposed mechanisms of action. researchgate.netekb.eg
| Compound/Derivative Class | DFT Method | Calculated Properties | Key Findings | Reference |
| 2-(1-decyl-2-oxoindolin-3-ylidene)propanedinitrile | B3LYP/DZVP | Optimized geometry, Hirshfeld surface analysis | Investigated intermolecular interactions like π-π stacking. | nih.gov |
| Designed Oxindole Derivatives | Not specified | Chemical stability | Confirmed the stability of lead compounds. | nih.gov |
| (R)-2-(2-(1,3-dioxoisoindolin-2-yl)propanamido)benzoic acid methyl ester | PBE0-D3BJ/def2-TZVP | HOMO, LUMO, Molecular Electrostatic Potential | Identified nucleophilic and electrophilic regions of the molecule. | mdpi.com |
| Quinoline Derivatives | B3LYP/6-311G(d,p) | HOMO-LUMO energy gap | Correlated energy gap with reactivity. | uobaghdad.edu.iq |
Molecular Dynamics Simulations for Conformational Stability and Binding Affinity
Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. youtube.com In drug design, MD simulations provide a dynamic view of the ligand-protein complex, assessing its structural stability and flexibility in a simulated physiological environment. nih.gov This goes beyond the static picture provided by molecular docking, offering deeper insights into the binding process.
For oxindole derivatives, MD simulations have been used to validate the stability of complexes identified through docking. nih.govnih.gov By monitoring parameters like the root-mean-square deviation (RMSD) of the protein and ligand over the simulation period, researchers can determine if the ligand remains stably bound in the active site. For example, MD simulations of spiropyrazoline oxindole derivatives confirmed that a lead compound formed a more stable and stronger interaction with its target protein compared to other analogs. nih.gov Additionally, techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be applied to MD simulation trajectories to calculate the binding free energy, providing a more accurate estimation of binding affinity than docking scores alone. nih.gov
| Derivative Class | Target Protein | Simulation Length | Key Findings | Reference |
| Spiropyrazoline Oxindoles | β-tubulin (4I4T) | Not specified | Confirmed stable and strong interaction of the lead compound. | nih.gov |
| Designed Oxindole Derivatives | VEGFR-2 | Not specified | Revealed high structural stability and limited conformational flexibility of the lead compound. | nih.gov |
| Thiazolidine Derivatives | Not specified | Not specified | Validated the stability of ligand-enzyme complexes. | researchgate.net |
In Silico Pharmacokinetic Assessments
In silico prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is a critical step in early-stage drug discovery. nih.govnih.gov These computational models help to identify compounds with favorable pharmacokinetic profiles and flag potential liabilities, reducing the risk of late-stage failures. nih.govresearchgate.net
For derivatives of 2-oxoindole and related heterocyclic structures, various in silico tools are used to predict key drug-like properties. nih.govmdpi.com These include adherence to Lipinski's Rule of Five (which predicts oral bioavailability), aqueous solubility (LogS), lipophilicity (LogP), and Caco-2 cell permeability (an indicator of intestinal absorption). nih.govmdpi.com For example, in silico ADME analyses of 2-oxoindolin-3-ylidene thiazole derivatives supported their favorable pharmacokinetic properties. nih.gov Toxicity predictions, such as for hERG inhibition (cardiotoxicity) and AMES toxicity (mutagenicity), are also crucial components of these assessments. mdpi.com These predictive studies help to prioritize compounds that are not only potent but also have a higher probability of being safe and effective in the body. researchgate.net
| Property | Description | Relevance | Example Finding for Oxindole/Related Derivatives | Reference |
| Lipinski's Rule of Five | Predicts drug-likeness and oral bioavailability based on MW, LogP, H-bond donors/acceptors. | Early assessment of potential for oral administration. | Designed oxindole derivatives complied with the rule. | nih.gov |
| Aqueous Solubility (LogS) | Predicts how well a compound dissolves in water. | Crucial for absorption and formulation. | 46.66% of studied pyrrolizidine (B1209537) alkaloids showed good water solubility. | mdpi.com |
| Caco-2 Permeability | Predicts intestinal absorption of orally administered drugs. | High permeability suggests good absorption. | 13.33% of studied pyrrolizidine alkaloids showed high permeability. | mdpi.com |
| hERG Inhibition | Predicts potential for cardiotoxicity. | A critical safety endpoint. | None of the studied pyrrolizidine alkaloids inhibited hERG I and II. | mdpi.com |
| AMES Toxicity | Predicts mutagenic potential. | An important indicator of potential carcinogenicity. | 20% of studied pyrrolizidine alkaloids elicited AMES toxicity. | mdpi.com |
| Liver Injury | Predicts potential for hepatotoxicity. | A major reason for drug withdrawal. | 53.33% of studied pyrrolizidine alkaloids caused liver injury. | mdpi.com |
Future Directions and Emerging Research Avenues for 2 2 Oxoindolin 4 Yl Acetic Acid
Development of Novel Synthetic Routes and Catalytic Systems
The efficient and versatile synthesis of the oxindole (B195798) core remains a high-priority area in organic chemistry. acs.org Future research on 2-(2-Oxoindolin-4-yl)acetic acid will undoubtedly benefit from the development of more sophisticated and sustainable synthetic methodologies.
Current efforts in oxindole synthesis heavily rely on transition-metal-catalyzed reactions, employing metals like palladium, nickel, copper, and rhodium. acs.org These methods often involve domino processes that allow for the rapid construction of complex, functionalized oxindoles. acs.org A key future direction will be the application of these advanced catalytic systems to achieve a more efficient synthesis of the 4-substituted oxindole acetic acid structure. This includes the development of novel palladium-catalyzed C(sp³)–H activation protocols or dual-metal catalysis to construct the core with greater control and in fewer steps. acs.orgacs.org
Furthermore, the rise of photoredox catalysis and biocatalysis offers green and highly selective alternatives to traditional methods. organic-chemistry.orgresearchgate.net Visible-light-induced reactions, for instance, could enable the construction of sterically complex derivatives under mild, metal-free conditions. rsc.org Biocatalytic approaches, using enzymes like lipases, could facilitate highly stereoselective syntheses, which is crucial for producing enantiomerically pure compounds for pharmacological testing. researchgate.net The development of continuous-flow synthesis protocols, which can offer improved safety, scalability, and yield, also represents a significant avenue for the industrial production of this compound and its derivatives. rsc.org
Table 1: Emerging Catalytic Systems in Oxindole Synthesis
| Catalytic System | Catalyst Example | Key Advantages | Potential Application for this compound |
| Transition-Metal Catalysis | Palladium(II) Acetate (B1210297) / N-Heterocyclic Carbene (NHC) Ligands | High efficiency, broad substrate scope, C-H activation. acs.orgorganic-chemistry.org | Direct and regioselective synthesis from readily available anilide precursors. |
| Chiral Brønsted Acid Catalysis | BINOL-derived Phosphoric Acids | High enantioselectivity in the synthesis of spirooxindoles. nih.gov | Enantioselective derivatization at the C3 position of the oxindole core. |
| Photoredox Catalysis | Organic Dyes (e.g., Eosin Y) | Metal-free, mild reaction conditions, radical-based transformations. organic-chemistry.org | Novel functionalization reactions on the oxindole scaffold. |
| Biocatalysis | Candida antarctica Lipase B (CALB) | High stereoselectivity, environmentally friendly conditions. researchgate.net | Kinetic resolution or asymmetric synthesis to obtain single enantiomers. |
Exploration of New Biological Targets and Disease Areas
The oxindole scaffold is a versatile pharmacophore, with derivatives showing a wide array of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. nih.govresearchgate.net A major future research direction for this compound is the systematic exploration of its potential biological targets and therapeutic applications.
Computational drug repositioning strategies are powerful tools to identify new uses for existing chemical scaffolds. nih.gov Applying in silico screening methods, such as ligand-based and structure-based virtual screening, to this compound could rapidly identify potential protein targets. nih.gov For example, related oxindole structures have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in anti-angiogenic cancer therapy. nih.gov
Given the prevalence of oxindoles as kinase inhibitors, a thorough investigation into the effect of this compound on various kinases implicated in cancer and inflammatory diseases is warranted. acs.org Furthermore, derivatives of related heterocyclic acetic acids, such as (4-oxo-2-thioxothiazolidin-3-yl)acetic acids, are potent inhibitors of aldose reductase, an enzyme involved in diabetic complications. nih.govnih.gov This suggests that this compound and its derivatives could be explored for their potential in managing diabetes-related pathologies. The broad antimicrobial and antitubercular activities reported for other oxindoles also highlight a promising avenue for developing new anti-infective agents. doi.org
Integration with Advanced Drug Delivery Systems
The carboxylic acid moiety of this compound is a key functional handle that makes it an ideal candidate for integration with advanced drug delivery systems. This functional group allows for covalent conjugation to polymers, nanoparticles, or targeting ligands, which can improve the pharmacokinetic profile, enhance target specificity, and reduce systemic toxicity of a potentially active compound.
Future research could focus on developing prodrugs of this compound, where the carboxylic acid is masked to improve cell permeability or oral bioavailability. Another promising direction is the development of nanoparticle-based delivery systems. emory.edu By attaching the molecule to the surface of nanoparticles (e.g., liposomes, polymeric micelles, or gold nanoparticles), it may be possible to achieve targeted delivery to specific tissues, such as tumors, thereby increasing therapeutic efficacy while minimizing off-target effects.
Application in Chemical Probes and Biological Tool Development
Chemical probes are essential tools for dissecting complex biological processes. The oxindole scaffold is well-suited for the design of such probes due to its rigid structure and synthetic tractability. nih.gov The this compound molecule can serve as a template for the development of a new generation of biological tools.
The carboxylic acid group provides a convenient point of attachment for reporter tags, such as fluorophores (e.g., fluorescein, rhodamine) or affinity labels (e.g., biotin). These tagged derivatives could be used in a variety of applications, including:
Fluorescence microscopy: To visualize the subcellular localization of the compound and its biological targets.
Affinity chromatography: To isolate and identify the protein targets of the molecule from cell lysates.
Flow cytometry: To quantify the binding of the compound to cells.
Furthermore, kinase inhibitors are often used as chemical probes to investigate signaling pathways. acs.org If this compound or its derivatives are found to be potent and selective kinase inhibitors, they could be developed into valuable tools for studying kinase biology and its role in disease.
Interdisciplinary Research Linkages and Translational Opportunities
Realizing the full therapeutic potential of this compound will require a concerted effort from researchers across multiple disciplines. The journey from a promising lead compound to a clinically approved drug is long and complex, necessitating strong collaborations between synthetic chemists, medicinal chemists, biologists, pharmacologists, and clinicians.
Translational research will be key to bridging the gap between basic science and clinical application. emory.eduohsu.edu This involves a "bench-to-bedside" approach, where promising laboratory findings are advanced into preclinical and clinical studies. Key translational opportunities for this compound include:
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: To understand how the compound is absorbed, distributed, metabolized, and excreted by the body, and to correlate its concentration with its biological effect.
In Vivo Efficacy Studies: To evaluate the therapeutic efficacy of the compound in relevant animal models of disease.
Toxicology Studies: To assess the safety profile of the compound and identify any potential adverse effects.
The integration of multi-omics approaches, such as phosphoproteomics and acetylomics, can provide a systems-level understanding of the compound's mechanism of action and identify potential biomarkers for patient stratification. acs.org Such interdisciplinary and translational efforts will be crucial for accelerating the development of new therapies based on the this compound scaffold.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-(2-Oxoindolin-4-yl)acetic acid, and how can reaction conditions be optimized?
- Methodology :
- Regioselective Bromination : A scalable route involves bromination of precursor indole derivatives using bromine in acetic acid. Reaction time and temperature (e.g., room temperature for 60 minutes) are critical to minimize by-products .
- Condensation Reactions : Use Perkin condensation with acetic anhydride as a solvent and catalyst to form the oxoindolinyl backbone. Optimize molar ratios (e.g., 1:1.1 for aldehyde:acid) to enhance yield .
- Purification : Recrystallization from DMF/acetic acid mixtures improves purity (>99%) and removes unreacted intermediates .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- FT-IR and FT-Raman : Identify functional groups (e.g., carbonyl stretching at ~1700 cm⁻¹ for the oxoindolin ring) and vibrational modes linked to molecular symmetry .
- NMR : Use - and -NMR to confirm substituent positions (e.g., shifts at δ 10–12 ppm for NH protons in indole derivatives) .
- X-ray Crystallography : Resolve molecular conformation (e.g., dihedral angles between aromatic rings and acetic acid groups) using SHELX software for structure refinement .
Advanced Research Questions
Q. How can density functional theory (DFT) be applied to study the electronic properties of this compound?
- Methodology :
- Functional Selection : Use hybrid functionals (e.g., B3LYP) with exact-exchange corrections to improve accuracy in predicting atomization energies and ionization potentials .
- Vibrational Analysis : Compare computed vibrational frequencies (e.g., using Gaussian 09) with experimental FT-IR/Raman data to validate molecular dynamics .
- Electron Density Maps : Analyze HOMO-LUMO gaps to assess reactivity and charge distribution in the oxoindolin ring system .
Q. What strategies resolve contradictions in crystallographic data for derivatives of this compound?
- Methodology :
- Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands to model overlapping lattices in high-symmetry crystals .
- Hydrogen Bonding Analysis : Apply graph-set notation (e.g., motifs) to identify dimerization patterns and validate hydrogen-bonded networks .
- Electron Withdrawal Effects : Correlate C–C–C bond angles (e.g., 121.5° for brominated derivatives) with substituent electronegativity to explain structural distortions .
Q. How are structure-activity relationships (SARs) evaluated for this compound derivatives in drug discovery?
- Methodology :
- Azlactone Intermediate Synthesis : Generate substituted indole-3-ylideneacetic acids via azlactone ring-opening reactions. Monitor regioselectivity using HPLC .
- Biological Assays : Test derivatives for serotonin receptor affinity or antimicrobial activity. Use macrophage phagocytosis assays (e.g., neutral red uptake) to assess immunomodulatory effects .
- QSAR Modeling : Correlate Hammett constants of substituents (e.g., methoxy vs. bromo groups) with bioactivity data to guide lead optimization .
Key Notes
- Avoid using commercial sources (e.g., BenchChem) for structural data; rely on peer-reviewed crystallography (e.g., SHELX-refined structures) .
- For synthetic protocols, prioritize regioselective methods with >75% yield and >95% purity to ensure reproducibility .
- Cross-validate spectroscopic and computational results to address discrepancies in electronic or conformational analyses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
